Product packaging for Docosa-5,9-dienoic acid(Cat. No.:CAS No. 118885-06-6)

Docosa-5,9-dienoic acid

Cat. No.: B14292201
CAS No.: 118885-06-6
M. Wt: 336.6 g/mol
InChI Key: ZHHICULNRUBVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosa-5,9-dienoic acid is a 22-carbon unsaturated fatty acid with double bonds at the 5th and 9th carbons (C22:2) and a molecular formula of C22H40O2 . It is also known as (5Z,9Z)-docosa-5,9-dienoic acid, with a CAS Registry Number of 118885-06-6 . This compound is of significant interest in biochemical research, particularly for its reported biological activity as an inhibitor of human topoisomerase I, with effects observed at concentrations above 0.1 μM . Topoisomerase I is a critical enzyme for DNA replication and transcription, making this fatty acid a valuable tool for investigating nucleic acid metabolism and related pathways in cellular models. Fatty acids with 5,9-dienoic structures have been identified in various natural sources, including certain slime molds, indicating their relevance in biological systems and providing a foundation for chemotaxonomic and biosynthetic studies . This compound is provided as a high-purity compound for research purposes in biochemistry, enzymology, and oncology, enabling studies on enzyme mechanisms and the exploration of potential therapeutic leads. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40O2 B14292201 Docosa-5,9-dienoic acid CAS No. 118885-06-6

Properties

CAS No.

118885-06-6

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

docosa-5,9-dienoic acid

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14,17-18H,2-12,15-16,19-21H2,1H3,(H,23,24)

InChI Key

ZHHICULNRUBVAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Biological Sources in Research Models

Marine Organisms as Primary Sources

Marine invertebrates, especially sponges, are notable for their diverse and often unique fatty acid profiles. Fatty acids with a ∆5,9 unsaturation pattern are frequently referred to as demospongic acids due to their common occurrence in marine sponges of the class Demospongiae.

Demosponges are a rich source of novel fatty acids, including those with the characteristic non-methylene-interrupted double bonds at positions 5 and 9. While the broader class of "demospongic acids" is well-documented in these organisms, specific chain-length variations like Docosa-5,9-dienoic acid are part of this complex lipid profile. For instance, research on the demosponge Penares sp. has led to the identification of (5Z,9Z)-9-chloro-5,9-dienoic acids, highlighting the presence of the core 5,9-diene structure within this class of marine invertebrates. rjsvd.com

The occurrence of fatty acids with a 5,9-diene system extends to other marine invertebrates beyond sponges. Research on the gorgonian Eunicea succinea has identified novel fatty acids with this structural motif. Specifically, the antimicrobial fatty acid (5Z,9Z)-14-Methyl-5,9-pentadecadienoic acid has been isolated from this organism. acs.org This finding indicates that the enzymatic machinery required to produce the 5,9-diene structure is present in various marine phyla.

Identification of Isomers in Other Biological Systems (e.g., cis-13,16-docosadienoic acid in propolis, 13Z,16Z-docosadienoic acid in mammals, fish, plants, and anaerobic fungi)

Isomers of docosadienoic acid have been identified across diverse biological sources, demonstrating the widespread distribution of this fatty acid structure.

A study of Jordanian propolis identified cis-13,16-docosadienoic acid as one of the fatty acids present in the hexane (B92381) extract. researchgate.net Another isomer, 13Z,16Z-docosadienoic acid, is recognized as a natural ω-6 polyunsaturated fatty acid and has been identified in a variety of biological systems, including mammals, fish, plants, and anaerobic fungi. rjsvd.com

Characterization of Stereoisomeric Forms in Natural Products Research (e.g., (Z) configuration)

The stereochemistry of the double bonds in naturally occurring fatty acids is a critical aspect of their chemical identity. In the context of demospongic acids and related 5,9-dienoic structures, the cis or (Z) configuration is commonly observed.

Research on fatty acids from the marine sponge Cinachyrella aff. schulzei identified fifteen different fatty acids with the typical 5,9-dienoic moiety. researchgate.net Through gas chromatography/Fourier transform infrared experiments, the double bonds in these compounds were assigned the (Z) configuration. researchgate.net Further supporting this, the synthesis of the naturally occurring sponge fatty acid (5Z,9Z)-5,9-hexacosadienoic acid has been described in the literature. nih.gov The consistent finding of the (Z,Z) configuration for the 5,9 double bonds in these marine natural products is a significant chemotaxonomic feature.

Data Tables

Table 1: Occurrence of this compound and Related Structures in Marine Organisms

Compound StructureOrganismPhylum/ClassReference
(5Z,9Z)-9-chloro-5,9-dienoic acidsPenares sp.Porifera/Demospongiae rjsvd.com
(5Z,9Z)-14-Methyl-5,9-pentadecadienoic acidEunicea succineaCnidaria acs.org
(5Z,9Z)-5,9-dienoic fatty acidsCinachyrella aff. schulzeiPorifera/Demospongiae researchgate.net

Table 2: Identification of Docosadienoic Acid Isomers in Various Biological Systems

IsomerSource(s)FindingReference
cis-13,16-docosadienoic acidJordanian PropolisIdentified in hexane extract researchgate.net
13Z,16Z-docosadienoic acidMammals, fish, plants, anaerobic fungiIdentified as a natural ω-6 polyunsaturated fatty acid rjsvd.com

Biosynthesis and Metabolic Pathways in Model Organisms

Proposed Biogenetic Routes in Marine Organisms for Dienoic and Trienoic Demospongic Acids

The biosynthesis of demospongic acids, including dienoic forms like Docosa-5,9-dienoic acid, is believed to occur through a series of enzymatic reactions involving chain elongation and desaturation. researchgate.net This pathway, demonstrated in sponges such as Microciona prolifera, utilizes common fatty acids as foundational precursors. researchgate.netnih.gov

The proposed biogenetic scheme involves the coordinated action of elongase and desaturase enzyme systems. nih.govsemanticscholar.org The process generally begins with a common fatty acid, such as palmitoleic acid (16:1n-7), which undergoes successive rounds of two-carbon additions catalyzed by elongases. semanticscholar.orgresearchgate.net Desaturase enzymes then introduce double bonds at specific positions. The characteristic Δ5,9 unsaturation pattern of demospongic acids points to the critical involvement of Δ5 and Δ9-desaturases. nih.govsemanticscholar.org For a C22 fatty acid like this compound, the pathway would involve elongating a shorter-chain precursor and introducing double bonds at the 5th and 9th carbon positions. semanticscholar.org The presence of related dienoic acids with patterns such as 7,11- and 9,13- suggests that the elongation process can shift the position of the double bonds relative to the carboxyl group. nih.govsemanticscholar.org

While the elongase/desaturase model is central, alternative and complementary biosynthetic routes exist within marine invertebrates. The metabolic landscape of sponges is particularly complex, often involving contributions from symbiotic microorganisms. researchgate.net These symbionts can produce a variety of fatty acid precursors that are then utilized by the sponge's own enzymes for further modification, including elongation into very-long-chain fatty acids. core.ac.uknih.gov

Furthermore, the discovery of different enzyme systems suggests a diversity of lipid synthesis strategies. Some primitive animals like sponges may utilize a type II fatty acid synthase (FAS) system, distinct from the type I FAS found in other animals, to produce shorter-chain fatty acids that are subsequently elongated. nih.gov Additionally, a class of enzymes known as animal FAS-like polyketide synthases (AFPKs) has been identified in some invertebrates, providing an evolutionary link between fatty acid and polyketide synthesis and contributing to the production of unique lipid structures. researchgate.netnih.gov

Investigation of Potential Metabolic Transformations and Precursor Roles

The role of precursor fatty acids in the biosynthesis of demospongic acids has been substantiated through metabolic investigations. Sponges possess active enzyme systems that elongate shorter-chain fatty acids, often derived from their diet, to produce the very-long-chain fatty acids characteristic of their cell membranes. researchgate.netnih.gov

Key studies using the marine sponge Microciona prolifera have provided direct evidence for these transformations. nih.gov By supplying radiolabeled precursors, researchers demonstrated the de novo synthesis of major phospholipids (B1166683) containing demospongic acids, such as (Δ5,9-26:2)-phosphatidylethanolamine. nih.gov These experiments confirmed that the sponge can incorporate and metabolize simpler fatty acids into its unique and complex lipid components via established pathways like the cytidine (B196190) pathway. nih.gov

Within this metabolic framework, this compound can be viewed as both a final product and a potential intermediate. It represents a step in the elongation ladder that can be further extended to form the C24 to C30 demospongic acids that are prevalent in many sponge species. researchgate.net The metabolic fate of these acids is often their incorporation into the structural lipids of cell membranes, where they are thought to play important structural roles. mdpi.com

General Mechanisms of Polyunsaturated Fatty Acid Biosynthesis (e.g., desaturase and elongase systems relevant to diverse PUFAs)

The biosynthesis of this compound is a specific example of the broader, highly conserved process of polyunsaturated fatty acid (PUFA) synthesis. This fundamental biological pathway is mediated by two principal families of enzymes: fatty acid desaturases (FADS) and elongation of very-long-chain fatty acids (ELOVL) proteins. nih.govcsic.es

Desaturase enzymes are responsible for introducing double bonds into the acyl chain of a fatty acid at specific positions. nih.gov In animals, "front-end" desaturases, such as Δ5 and Δ6 desaturases, insert double bonds between a pre-existing double bond and the carboxyl end of the fatty acid. mdpi.com These enzymes are critical for converting dietary essential fatty acids like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) into longer and more unsaturated fatty acids such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). csic.esmdpi.com

Elongase enzymes work in concert with desaturases, catalyzing the addition of two-carbon units to the fatty acid chain. researchgate.netnih.gov The biosynthesis of long-chain PUFAs proceeds through an alternating series of desaturation and elongation reactions. csic.es For example, the conversion of α-linolenic acid to EPA typically involves a Δ6-desaturation, followed by an elongation step, and then a Δ5-desaturation. mdpi.com This coordinated enzymatic activity allows organisms to construct a diverse array of PUFAs that are essential components of cell membranes and precursors for vital signaling molecules. csic.esnih.gov While many marine vertebrates have a limited capacity for this process, numerous aquatic invertebrates possess the necessary enzyme machinery for robust de novo PUFA synthesis. csic.esnih.gov

Data Tables

Table 1: Key Enzymes in Polyunsaturated Fatty Acid Biosynthesis

Enzyme Family Function Relevance to this compound
Fatty Acid Desaturases (FADS) Introduce double bonds at specific positions in a fatty acid's carbon chain. nih.gov Δ5 and Δ9-desaturases are proposed to create the characteristic 5,9-diene system. nih.govsemanticscholar.org

| Fatty Acid Elongases (ELOVL) | Extend the carbon chain of a fatty acid, typically by two-carbon units. researchgate.net | Responsible for building the 22-carbon backbone from shorter-chain precursors. researchgate.netresearchgate.net |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Palmitic acid
Palmitoleic acid
Linoleic acid
α-Linolenic acid
Arachidonic acid (ARA)
Eicosapentaenoic acid (EPA)
Docosahexaenoic acid (DHA)

Research on Molecular Mechanisms and Biological Activities in Vitro and Non Human Models

Anti-Tumor Activity

Development of Hybrid Molecules for Anti-Tumor Research

The development of hybrid molecules, which combine two or more pharmacophores, is a strategic approach in medicinal chemistry to design novel compounds with enhanced efficacy and potentially multi-target action. In the context of anti-tumor research, dienoic acids have been explored as components of such hybrid structures.

One area of investigation involves creating hybrid molecules based on natural (5Z,9Z)-diene acids and oleanolic acid. mdpi.com The rationale for this combination is to leverage the distinct biological activities of each component. The 5Z,9Z-diene system acts as a pharmacophore that can inhibit topoisomerase I, an enzyme crucial for DNA replication in tumor cells. mdpi.com The oleanolic acid fragment is expected to contribute immunoregulatory effects, including the induction of apoptosis in lymphoid cells, which could be particularly beneficial in treating certain types of hematological malignancies. mdpi.com A series of these hybrid molecules, linking oleanolic acid to (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid, demonstrated significant cytotoxic activity against various cancer cell lines, including Jurkat, K562, and U937. mdpi.com

While specific research on hybrid molecules of docosa-5,9-dienoic acid with curcuminoid derivatives or methanofullerenes is not extensively documented in available literature, the broader strategy of combining long-chain fatty acids with established anti-cancer agents has been explored. For instance, docosahexaenoic acid (DHA), a related omega-3 polyunsaturated fatty acid, has been shown to sensitize brain tumor cells to etoposide-induced apoptosis and enhance the efficacy of drugs like 5-fluorouracil (B62378) and docetaxel (B913) in other cancers. nih.gov These studies suggest that fatty acids can modulate multiple signaling pathways, including those involved in DNA repair and cell growth, thereby augmenting the cytotoxic effects of chemotherapeutic agents. nih.gov This general principle supports the continued investigation into novel hybrid molecules incorporating dienoic acid structures for anti-tumor applications.

Antimicrobial Activity

This compound and related polyunsaturated fatty acids (PUFAs) have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. Their activity spans antibacterial, antimalarial, and antiviral effects, often attributed to their interaction with microbial cell membranes and key metabolic enzymes.

Long-chain PUFAs have demonstrated a broad spectrum of inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com Very long-chain Δ5,9 fatty acids have been identified as potent inhibitors of the E. coli FabI enzyme, a critical component of the bacterial fatty acid synthesis pathway, with an IC50 of 0.50 μg/ml. nih.gov In contrast, typical C16–C18 fatty acids were inactive against this enzyme. nih.gov

Other related PUFAs, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), have shown significant antibacterial and antibiofilm activity against various pathogens. mdpi.commdpi.comnih.govnih.gov Studies have demonstrated their effectiveness against oral pathogens like Porphyromonas gingivalis and Streptococcus mutans, as well as medically relevant organisms like Staphylococcus aureus and Escherichia coli. mdpi.commdpi.comnih.govnih.gov The mechanism of action is thought to involve the disruption of the bacterial cell membrane's integrity. researchgate.net

Compound/ClassTarget Organism/EnzymeObserved EffectReference
Δ5,9 fatty acidsE. coli FabI enzymePotent inhibition (IC50 = 0.50 μg/ml) nih.gov
Docosahexaenoic acid (DHA)Porphyromonas gingivalisAntibacterial and antibiofilm activity (MIC = 12.5 μM) nih.gov
Eicosapentaenoic acid (EPA)Streptococcus mutansAntibacterial activity (MIC = 50 μM) nih.gov
Eicosapentaenoic acid (EPA)Gram-positive bacteria (e.g., S. aureus, B. cereus)Strong antibacterial effect semanticscholar.org

The antiplasmodial properties of PUFAs have been demonstrated against the malaria parasite, Plasmodium falciparum. Marine C23–C26 Δ5,9 fatty acids were found to be effective inhibitors of the P. falciparum enoyl-ACP reductase (FabI), an essential enzyme in the parasite's fatty acid synthesis pathway, with IC50 values of 0.35 μg/ml. nih.gov This finding highlights a specific molecular target for these fatty acids within the parasite.

Other PUFAs, including DHA, EPA, and arachidonic acid, have also shown marked in vitro growth inhibition of P. falciparum. nih.gov The degree of unsaturation appears to be a critical factor for this antiplasmodial effect, with DHA being one of the most potent fatty acids studied, causing over 90% parasite death at concentrations of 20–40 μg/ml. nih.gov Furthermore, in vivo studies in mice infected with P. berghei showed that treatment with DHA led to a significant reduction in parasitemia and alleviated the associated anemia. nih.gov

Research into the antiviral properties of related long-chain fatty acids suggests potential mechanisms that could be relevant for dienoic acids. Eicosapentaenoic acid (EPA) has demonstrated broad-spectrum antiviral activity against enveloped viruses, including Zika virus (ZIKV), Dengue virus (DENV-2), and Herpes Simplex Virus-1 (HSV-1). nih.gov The primary mechanism appears to be the disruption of the viral envelope's integrity. nih.gov

In other studies, the combination of valproic acid and DHA has been shown to activate intracellular antiviral mechanisms that are typically repressed by coronaviruses. nih.gov While direct evidence for the antiviral activity of this compound is limited, the findings for structurally similar PUFAs provide a basis for further investigation into its potential as an antiviral agent.

Investigation of Potential Role in Lipid Mediator Biosynthesis Pathways

Dienoic acids, as a class of polyunsaturated fatty acids, are precursors in the complex enzymatic pathways that produce bioactive lipid mediators. These mediators are local hormones or autacoids that play crucial roles in regulating physiological processes, particularly the resolution of inflammation. nih.govnih.gov

The biosynthesis of these mediators begins when PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) are released from cell membranes. mdpi.com These fatty acids then serve as substrates for a series of enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs). researchgate.net The sequential action of these enzymes converts the PUFAs into specialized pro-resolving mediators (SPMs), which are distinct families of molecules that include resolvins, protectins, and maresins. nih.govmdpi.com

For example, DHA is the precursor to the D-series resolvins, protectins (including neuroprotectin D1), and maresins. mdpi.comfrontiersin.org This transformation is a key part of "lipid-mediator class switching," where the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes shifts towards the generation of these pro-resolving molecules. nih.gov These SPMs actively control the inflammatory response by stopping the infiltration of leukocytes, reducing pro-inflammatory cytokines, and promoting the clearance of apoptotic cells and debris, thereby facilitating the return of tissue to homeostasis. nih.govnih.govmdpi.com

Receptor Agonist Activity (e.g., Free Fatty Acid Receptor 4 (FFAR4) for 13Z,16Z-Docosadienoic acid)

Certain docosadienoic acid isomers have been identified as signaling molecules that act through specific cell surface receptors. Notably, 13Z,16Z-Docosadienoic acid , a ω-6 polyunsaturated fatty acid, is an agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. medchemexpress.com

FFAR4 is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids. koreascience.krnih.gov This receptor has garnered significant attention as a therapeutic target for metabolic disorders. nih.govresearchgate.net Activation of FFAR4 is associated with a range of beneficial metabolic effects, including the regulation of appetite, enhancement of insulin (B600854) sensitivity, stimulation of glucagon-like peptide-1 (GLP-1) secretion, and potent anti-inflammatory activities. koreascience.krnih.govnih.gov The identification of 13Z,16Z-Docosadienoic acid as an FFAR4 agonist underscores the role of specific dienoic acids in cellular signaling and metabolic regulation.

CompoundReceptorActivityAssociated FunctionsReference
13Z,16Z-Docosadienoic acidFree Fatty Acid Receptor 4 (FFAR4/GPR120)AgonistRegulation of metabolic homeostasis, insulin sensitization, anti-inflammatory effects medchemexpress.com

Impact on Cellular Secretion Processes (e.g., ghrelin inhibition in isolated cells)

This compound has been identified as a significant inhibitor of ghrelin secretion in specialized stomach cells. nih.govresearchgate.net Ghrelin, often termed the "hunger hormone," is a peptide hormone that plays a crucial role in stimulating appetite and regulating energy balance. nih.govfrontiersin.org Its levels typically rise before a meal and decrease afterward. nih.govresearchgate.net

In laboratory studies using isolated gastric ghrelin-expressing cells from mice, this compound was shown to significantly suppress the release of ghrelin. nih.govresearchgate.net This effect is part of a broader physiological mechanism where long-chain fatty acids (LCFAs) directly influence ghrelin cells. nih.gov Research suggests that these fatty acids, including this compound, interact with the G-protein-coupled receptor 120 (GPR120), which is highly expressed on the surface of these cells. nih.govresearchgate.net This interaction is believed to trigger the inhibition of ghrelin secretion. nih.gov

The inhibition of ghrelin secretion by this compound and other LCFAs is a key component of the body's postprandial response. nih.gov After a meal, the presence of dietary fats leads to an increase in LCFAs in the gastric mucosa, which then act on ghrelin cells to suppress the hunger signal. nih.gov This mechanism was further investigated in animal models, where gastric administration of lipids rich in LCFAs led to a temporary suppression of serum ghrelin levels. nih.govresearchgate.net

The following table summarizes the findings from in vitro studies on the effect of various long-chain fatty acids on ghrelin secretion.

CompoundEffect on Ghrelin SecretionCell Model
This compoundSignificant suppressionIsolated murine gastric ghrelin cells
Linolenic acidSignificant suppressionIsolated murine gastric ghrelin cells
Palmitoleic acidSignificant suppressionIsolated murine gastric ghrelin cells

Advanced Analytical Methodologies for Research

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID)wjpsonline.comindexcopernicus.comjppres.com

Gas chromatography remains a cornerstone for fatty acid analysis due to its high resolution and sensitivity, especially when coupled with either a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for structural identification. jppres.comlipidmaps.org For GC analysis, the non-volatile fatty acids must first be converted into volatile derivatives. jianhaidulab.com

Standard analysis of fatty acids as their fatty acid methyl esters (FAMEs) by GC-MS is often insufficient for determining the precise location of double bonds within the acyl chain. ifremer.fr The electron impact (EI) mass spectra of FAMEs typically show a prominent molecular ion but lack the specific fragmentation needed to pinpoint unsaturation. To overcome this, specific derivatization techniques are employed.

For non-methylene-interrupted fatty acids like Docosa-5,9-dienoic acid, converting the carboxylic acid to an N-acylpyrrolidide derivative is a powerful strategy. ifremer.frnih.gov The nitrogen atom in the pyrrolidide group directs fragmentation of the fatty acid chain in a predictable manner. The mass spectrum of an N-acylpyrrolidide derivative exhibits a series of ions separated by 14 mass units (corresponding to CH₂ groups), but the gap between fragments will be 12 atomic mass units at the location preceding the carbon of a double bond. This allows for the unambiguous assignment of the double bonds to the C5 and C9 positions. Picolinyl esters and dimethyl disulfide (DMDS) adducts are other derivatives used for similar purposes, providing characteristic fragmentation patterns that reveal double bond positions. ifremer.frnih.gov

Quantitative analysis of fatty acid profiles, including this compound, is commonly performed using GC-FID and GC-MS. nih.govresearchgate.net GC-FID is a robust and widely used technique for quantifying fatty acids after their conversion to FAMEs. jppres.com The detector response is proportional to the amount of carbon combusted, allowing for accurate quantification when appropriate response factors are used. Method validation for GC-FID typically involves assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netmdpi.com

For more sensitive and specific quantification, especially in complex biological samples, GC-MS is preferred. lipidmaps.orgnih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument only detects specific ions characteristic of the target analyte, significantly improving the signal-to-noise ratio. wjpsonline.comnih.gov The most accurate quantification is achieved through the stable isotope dilution method, where a known amount of an isotope-labeled version of this compound is added to the sample as an internal standard. lipidmaps.org This approach corrects for variations in sample preparation and instrument response. lipidmaps.org

Below is a table representing typical validation parameters for the quantitative analysis of a very-long-chain fatty acid using GC-FID.

ParameterTypical Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.2 - 0.6 µg/mL
Limit of Quantification (LOQ)0.6 - 1.7 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

This interactive table is based on representative data for fatty acid analysis and may not reflect the exact values for this compound.

The reliability of GC-based analysis heavily depends on the efficiency and reproducibility of the sample preparation process. mdpi.com The first step typically involves the extraction of total lipids from the biological matrix using solvent systems like chloroform/methanol. mdpi.com

Following extraction, the fatty acids are converted into volatile esters, most commonly FAMEs. This derivatization step is critical and requires optimization. researchgate.net Common methods include acid-catalyzed (e.g., boron trifluoride in methanol, BF₃/MeOH) or base-catalyzed (e.g., methanolic potassium hydroxide) transesterification. researchgate.netresearchgate.net Optimization of reaction parameters such as temperature and time is essential to ensure complete derivatization without causing degradation or isomerization of the fatty acids. wjpsonline.commdpi.com For instance, a study optimizing FAME preparation found that heating with BF₃/MeOH at 70°C for 90 minutes yielded the highest recovery. mdpi.com After derivatization, the FAMEs are typically extracted into a nonpolar solvent like hexane (B92381) before injection into the GC system. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)nih.govmdpi.commdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for fatty acid analysis. nih.gov It offers several advantages, including the ability to analyze fatty acids without derivatization and its suitability for integration into broader lipidomics workflows. mdpi.com

Targeted lipidomics aims to quantify a specific, predefined set of lipid molecules, including individual fatty acid species like this compound. alfa-chemistry.com This approach typically utilizes a triple quadrupole (QQQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode. alfa-chemistry.com

In an MRM experiment, the first quadrupole (Q1) is set to isolate the precursor ion (the deprotonated molecule, [M-H]⁻, for fatty acids in negative ion mode). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (product ion). alfa-chemistry.com This precursor-product ion transition is highly specific to the target analyte, providing excellent selectivity and sensitivity for quantification even in highly complex samples. alfa-chemistry.com This high specificity minimizes the need for extensive chromatographic separation, allowing for rapid analysis times. mdpi.com

The table below illustrates hypothetical MRM transitions for the analysis of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound335.3Specific FragmentNegative (ESI⁻)
Isotope-labeled Internal Standarde.g., 339.3Specific FragmentNegative (ESI⁻)

This interactive table provides a conceptual example of MRM parameters.

LC-MS/MS is exceptionally well-suited for the direct identification and quantification of fatty acids in complex biological samples such as plasma, serum, and tissue homogenates. whiterose.ac.ukdntb.gov.ua Sample preparation can be as simple as a protein precipitation step followed by liquid-liquid extraction to isolate the lipids. thermofisher.com

Chromatographic separation is typically achieved using a reversed-phase column (e.g., C8 or C18). mdpi.comnih.gov The fatty acids are analyzed in their free carboxylate form using electrospray ionization (ESI) in negative mode. mdpi.com Quantification is performed using an isotope-labeled internal standard, similar to GC-MS, to ensure high accuracy and reproducibility. whiterose.ac.uk Validated LC-MS/MS methods can achieve low limits of quantification (in the nanomolar range) and demonstrate excellent linearity and precision, making them ideal for clinical and biological research where sample volume may be limited and high throughput is required. nih.govwhiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fatty acids like this compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom, which is crucial for confirming the molecular structure, including the position and configuration of double bonds.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy for this compound allows for the identification and quantification of different types of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the olefinic protons of the double bonds, the allylic protons adjacent to the double bonds, the methylene (B1212753) protons of the long aliphatic chain, the terminal methyl group, and the protons near the carboxylic acid functional group. nih.govaocs.org

Key expected signals in the ¹H NMR spectrum of (5Z,9Z)-Docosa-5,9-dienoic acid are:

Olefinic Protons (-CH=CH-): These protons appear as a complex multiplet in the region of δ 5.35-5.45 ppm. The overlap of signals from the protons at C5, C6, C9, and C10 makes individual assignment challenging without advanced 2D NMR techniques. rsc.org

Bis-allylic Protons (=CH-CH₂-CH=): The protons on the C7 and C8 methylene groups, situated between the two double bonds, are expected to resonate around δ 2.7-2.8 ppm. researchgate.net

α-Methylene Protons (-CH₂-COOH): The protons on the carbon (C2) adjacent to the carboxyl group typically appear as a triplet around δ 2.38 ppm. rsc.org

Allylic Protons (-CH₂-CH=): The protons on C4 and C11, which are adjacent to the double bonds, resonate in the region of δ 2.01-2.15 ppm. rsc.org

Aliphatic Methylene Protons (-(CH₂)n-): The bulk of the methylene protons in the saturated part of the alkyl chain produce a broad multiplet signal around δ 1.29-1.35 ppm. rsc.org

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group (C22) appear as a triplet at approximately δ 0.89 ppm. rsc.org

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-CH=CH- (C5, C6, C9, C10)5.35 - 5.45Multiplet
=CH-CH₂-CH= (C7, C8)~2.75Multiplet
-CH₂-COOH (C2)~2.38Triplet
-CH₂-CH= (C4, C11)2.01 - 2.15Multiplet
-(CH₂)n-1.29 - 1.35Multiplet
-CH₃ (C22)~0.89Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the confirmation of the chain length and the positions of the double bonds and the carboxyl group. researchgate.netdss.go.th

For (5Z,9Z)-Docosa-5,9-dienoic acid, the key ¹³C NMR signals are anticipated as follows:

Carboxyl Carbon (-COOH): The carbon of the carboxylic acid group (C1) is the most deshielded, appearing at the downfield end of the spectrum, typically around δ 180 ppm. rsc.org

Olefinic Carbons (-CH=CH-): The sp²-hybridized carbons of the double bonds (C5, C6, C9, C10) resonate in the region of δ 128-131 ppm. rsc.org

Methylene Carbons (-CH₂-): The numerous sp³-hybridized methylene carbons show signals in the range of δ 22-34 ppm. Specific shifts can be identified for the α-carbon (C2, ~δ 33-34 ppm), β-carbon (C3, ~δ 24-25 ppm), allylic carbons (C4, C11, ~δ 27 ppm), and bis-allylic carbons (C7, C8, ~δ 27 ppm). The remaining methylene carbons in the aliphatic chain appear between δ 29-32 ppm. rsc.orgdss.go.th

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon (C22) is the most shielded, resonating at the upfield end of the spectrum, around δ 14 ppm. rsc.org

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-COOH (C1)~180.3
-CH=CH- (C5, C6, C9, C10)128.5 - 130.7
-CH₂-COOH (C2)~33.5
-CH₂- (Aliphatic Chain)22.7 - 32.0
-CH₃ (C22)~14.1

Confirmation of Double Bond Configuration (e.g., (Z) configuration)

NMR spectroscopy is a powerful method for determining the stereochemistry of double bonds. For polyunsaturated fatty acids, the (Z) or cis configuration is the most common naturally occurring form. The confirmation of this configuration for the double bonds at C5 and C9 in this compound relies on specific NMR parameters.

In ¹H NMR, the magnitude of the proton-proton coupling constant (³J) across the double bond is diagnostic of its geometry. For cis isomers, the ³J value is typically in the range of 10-12 Hz, whereas for trans isomers, it is significantly larger, around 14-16 Hz. However, in non-conjugated systems like this compound, the olefinic signals often overlap, making direct measurement of these coupling constants difficult from a simple 1D spectrum.

In ¹³C NMR, the chemical shifts of the allylic carbons (carbons adjacent to the double bond) are sensitive to the double bond's configuration. In cis-isomers, the allylic carbons are more shielded (appear at a lower ppm value) compared to their counterparts in trans-isomers due to the steric compression known as the gamma-gauche effect. For example, the allylic carbons C4 and C11 in a (5Z,9Z) isomer would resonate at a lower frequency than they would in a (5E,9E) isomer. This distinction provides a reliable method for assigning the cis configuration to the double bonds. acs.org Advanced techniques, such as gas-phase infrared spectroscopy, can also provide unambiguous assignment of double bond position and configuration. rsc.orgrsc.org

Complementary Spectroscopic Techniques (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a valuable complementary technique used to identify the functional groups present in a molecule. aocs.org For this compound, the IR spectrum provides a characteristic "fingerprint" confirming the presence of the carboxylic acid group and the cis-alkene functionalities. mdpi.com

Key absorption bands in the IR spectrum include:

O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretch (sp²): A weak to medium absorption just above 3000 cm⁻¹ (typically ~3010 cm⁻¹) corresponds to the C-H stretching vibrations of the hydrogens attached to the double-bonded carbons (=C-H). This peak is a clear indicator of unsaturation.

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range) are due to the C-H stretching vibrations of the methyl and methylene groups in the long aliphatic chain.

C=O Stretch: A very strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic carboxylic acid.

C=C Stretch: A medium-intensity absorption around 1650 cm⁻¹ is attributed to the C=C stretching vibration of the cis double bonds. This band is often weak due to the low dipole moment change during the vibration in symmetrically substituted alkenes.

=C-H Bend: The out-of-plane bending vibration for a cis-disubstituted alkene appears as a broad, medium-intensity band around 720-675 cm⁻¹. This contrasts with the sharp band around 970 cm⁻¹ seen for trans-alkenes, making it a useful diagnostic for stereochemistry. spectra-analysis.com

Electrophoretic Techniques (e.g., for DNA-topoisomerase interaction studies)

Research has shown that certain unsaturated fatty acids, including (5Z,9Z)-dienoic acids, can act as inhibitors of DNA topoisomerases. rsc.org Electrophoretic techniques are central to studying these interactions. The most common method is the DNA relaxation assay, which utilizes agarose (B213101) gel electrophoresis to monitor the activity of topoisomerase I. tandfonline.com

The principle of the assay is as follows:

Substrate: Supercoiled plasmid DNA is used as the substrate for the enzyme. Due to its compact, twisted structure, supercoiled DNA migrates rapidly through an agarose gel.

Enzyme Activity: DNA topoisomerase I acts by introducing a transient single-strand break, allowing the DNA to unwind or "relax" into a more open circular conformation. This relaxed form is less compact and migrates more slowly through the agarose gel than the supercoiled form.

Inhibition: In the presence of an inhibitor like this compound, the catalytic activity of topoisomerase I is blocked. The enzyme is unable to relax the supercoiled DNA.

Analysis: The reaction mixtures (containing DNA, enzyme, and varying concentrations of the fatty acid) are subjected to agarose gel electrophoresis. The resulting bands are visualized, typically with a DNA-intercalating dye like ethidium (B1194527) bromide. researchgate.net In a control lane with active enzyme and no inhibitor, the fast-migrating supercoiled DNA band will be converted to a slower-migrating relaxed DNA band. In the presence of an effective inhibitor, this conversion is prevented, and the DNA remains in its supercoiled form. nih.govnih.gov

By analyzing the intensity of the supercoiled and relaxed DNA bands at different inhibitor concentrations, a dose-response relationship can be established, and the inhibitory potency (e.g., IC₅₀ value) of this compound can be determined. This electrophoretic method is a robust and widely used tool for screening and characterizing topoisomerase inhibitors. nih.gov

Integrated Lipidomics Platforms and Computational Analysis

The study of individual lipids like this compound is increasingly performed within the broader context of lipidomics, which aims to comprehensively identify and quantify all lipid species in a biological system. scialert.netnih.gov This is accomplished using integrated platforms that combine advanced analytical techniques with powerful computational tools. mdpi.comnih.gov

A typical lipidomics workflow involves:

Separation and Detection: Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS) is the cornerstone of modern lipidomics. metasysx.com UHPLC separates the complex mixture of lipids, and the MS instrument detects and fragments them, providing precise mass-to-charge (m/z) ratios for both the parent lipid and its fragments (MS/MS).

Data Acquisition: In untargeted lipidomics, the instrument collects data on all detectable ions in the sample. This approach is powerful for discovering unexpected changes across the entire lipidome. metasysx.com

Computational Data Processing: The vast amount of raw data generated requires sophisticated computational analysis. researchgate.net Software platforms like Lipid-Pro and LipidSigR are used to process the raw spectra. oup.comnih.gov This involves peak picking, noise reduction, alignment of chromatograms across different samples, and feature detection.

Lipid Identification: Lipids are identified by matching their accurate mass and fragmentation patterns (MS/MS spectra) against extensive lipid databases (e.g., LIPID MAPS). This process can tentatively identify this compound based on its molecular formula (C₂₂H₄₀O₂) and then confirm its structure through characteristic fragments that reveal the chain length and positions of the double bonds.

Quantification and Statistical Analysis: Once identified, the abundance of each lipid is quantified by integrating the area of its corresponding peak. Statistical analyses are then performed to identify significant changes in lipid levels between different experimental groups, placing the role of this compound in a broader biological context. These integrated platforms enable the sensitive and specific analysis of fatty acids from complex biological samples, providing crucial insights into their metabolic pathways and functions. technologynetworks.com

Research on Derivatives and Analogues of Docosa 5,9 Dienoic Acid

Methyl-Branched 5,9-Dienoic Acids

The introduction of methyl branches into the carbon chain of 5,9-dienoic acids has been explored to understand the structure-activity relationship of these compounds. Research has shown that methyl-branched analogues of 5,9-dienoic acids can exhibit significant biological activity.

For instance, the sponge Agelas sp. has been found to contain (5E,9Z)-6-bromo-23-methyl-tetracosa-5,9-dienoic acid and (5E,9Z)-6-bromo-24-methyl-pentacosa-5,9-dienoic acid. researchgate.net Another example is 22-methyl-5,9-octacosadienoic acid, an internally branched demospongic acid whose synthesis and biosynthesis have been studied. acs.org

Studies on the cytotoxicity of methyl-branched 5,9-dienoic acids have revealed their potential as anticancer agents. For example, 23-Me-5,9–26:2 has demonstrated an IC50 value of 1.1 μM against human topoisomerase I. nih.gov The synthesis of methyl (5Z,9Z,17R)-17-methylnonadeca-5,9-dienoate has also been reported, although its spectral data did not match the natural product it was intended to replicate, indicating the complexity of identifying these structures. tandfonline.com The sponge Polymastia penicillus was found to contain 17-methyl-13-octadecenoic acid. nih.govwiley.com

Hybrid Molecules Incorporating 5,9-Dienoic Acid Fragments

A promising area of research involves the creation of hybrid molecules that combine the 5,9-dienoic acid scaffold with other pharmacologically active molecules, such as steroids, adamantane, and curcumin (B1669340) derivatives. sciforum.netmdpi.com This strategy aims to develop compounds with enhanced biological properties, including increased cytotoxicity against tumor cells and improved inhibitory effects on key cellular enzymes. mdpi.comresearchgate.net

Hybrid Molecules with Steroids and Oleanolic Acid: Novel derivatives have been synthesized by linking (5Z,9Z)-tetradeca-5,9-dienoic acid with steroids and oleanolic acid. mdpi.comnih.govbenthamdirect.com These hybrid molecules have shown high cytotoxicity against various cancer cell lines, including Jurkat, K562, and U937, and have been identified as potent inhibitors of human topoisomerase I. mdpi.comnih.govbenthamdirect.com For example, a hybrid of oleanolic acid and (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid displayed IC50 values of 4.5, 3.1, and 2.8 μM against Jurkat, K562, and U937 cell lines, respectively. mdpi.com

Hybrid Molecules with Lithocholic Acid: Hybrid molecules synthesized from lithocholic acid and (5Z,9Z)-1,14-tetradeca-5,9-dienedicarboxylic acid have demonstrated exceptionally high inhibitory activity against human topoisomerase I, in some cases 2-4 times higher than the well-known inhibitor camptothecin. nih.govnih.gov These compounds were also found to be effective inducers of apoptosis in several cancer cell lines. nih.govnih.gov

Hybrid Molecules with Adamantane and Curcumin: A hybrid molecule created from (5Z,9Z)-eicosa-5,9-dienoic acid and 1-aminoadamantane has been synthesized and shown to be a promising inducer of apoptosis in tumor cells. sciforum.net Similarly, hybrid compounds based on monocarbonyl derivatives of curcumin and (5Z,9Z)-eicosa-5,9-dienoic acid have been developed, with the goal of creating new antitumor agents. mdpi.com

The synthesis of these hybrid molecules often utilizes a key step of Ti-catalyzed cyclomagnesiation of 1,2-dienes. sciforum.netmdpi.commdpi.com

Trienoic Acids Containing the 1Z,5Z,9Z-Triene Moiety

Research has been extended to trienoic acids that contain a 1Z,5Z,9Z-triene system, which is structurally related to the 5,9-dienoic acid moiety. A Z-stereoselective method has been developed for the synthesis of these unsaturated acids, achieving yields of 61–64%. mdpi.comnih.gov This method uses a Ti-catalyzed cross-coupling of oxygen-containing and aliphatic 1,2-dienes as the key synthetic step. mdpi.comnih.gov

These trienoic acids with non-methylene-interrupted Z-double bonds have demonstrated moderate cytotoxic activities against a range of tumor cell lines, including Jurkat, K562, U937, HL60, and HeLa cells. mdpi.comresearchgate.net They have also shown inhibitory activity against human topoisomerase I (hTop1) in vitro. mdpi.comresearchgate.net For example, (5Z,9Z,13Z)-docosatrienoic acid exhibited high inhibitory activity against hTop1 at concentrations above 0.1 μM. mdpi.com The synthesized acids were also found to efficiently initiate apoptosis in Jurkat tumor cells through the mitochondrial pathway. mdpi.comnih.gov

Halogenated Derivatives (e.g., 6-bromo-docosa-5E,9Z-dienoic acid)

Halogenated derivatives of fatty acids, including those with a 5,9-diene structure, have been isolated from various marine organisms. The introduction of a halogen atom can significantly influence the molecule's biological activity.

A series of 6-bromo-C20–C28 very long-chain dienoic fatty acids with a 5E,9Z unsaturation pattern have been identified in different species of marine invertebrates. researchgate.net One specific example is 6-bromo-tetracosa-5E,9Z-dienoic acid, which is classified as a very long-chain fatty acid. nih.gov The synthesis and properties of other halogenated fatty acids have also been an area of study, with techniques like using pentafluorobenzyl (PFB) bromide for derivatization to improve detection in gas chromatography-mass spectrometry. lipidmaps.org

Comparative Studies of Docosadienoic Acid Isomers (e.g., 13Z,16Z-Docosadienoic acid)

Comparative studies between docosa-5,9-dienoic acid and its isomers, such as 13Z,16Z-docosadienoic acid, provide valuable insights into how the position of double bonds affects biological function.

13Z,16Z-Docosadienoic acid is a naturally occurring omega-6 polyunsaturated fatty acid found in mammals, fish, plants, and anaerobic fungi. biomol.combertin-bioreagent.com It is recognized as an agonist for the free fatty acid receptor 4 (FFAR4, also known as GPR120) and has been shown to strongly inhibit the secretion of ghrelin in isolated mouse gastric cells. biomol.commedchemexpress.comapexbt.com This isomer has also demonstrated potent bacteriostatic and bactericidal effects. researchgate.net

In a study comparing the in-vitro activities of two very long-chain polyunsaturated fatty acids, docosadienoic acid (DDA, 22:2n-6) and docosatrienoic acid (DTA, 22:3n-3), both exhibited comparable or even better antitumor and antioxidant effects against human breast cancer cells when compared to docosahexaenoic acid (DHA). researchgate.netnih.gov DDA and DTA also showed strong anti-inflammatory effects in human macrophages. researchgate.netnih.gov

The sponge Polymastia penicillus was found to contain 3,16-docosadienoic acid, another isomer of docosadienoic acid. nih.govwiley.comresearchgate.netproquest.com

Emerging Research Areas and Future Perspectives

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

The precise biosynthetic pathways of docosa-5,9-dienoic acid and other related Δ5,9 fatty acids are not yet fully understood. While it is known that these fatty acids are present in the phospholipids (B1166683) of marine invertebrates, the specific enzymes and regulatory steps involved in their synthesis remain an active area of research. acs.org It is believed that the bromine in related brominated fatty acids is incorporated in the final stages of biosynthesis, after the diene system is established. acs.org Further research is needed to identify the complete set of genes and enzymes responsible for producing the characteristic 5,9-diene structure. Understanding these pathways could enable the biotechnological production of this and other valuable fatty acids.

Advanced Structural-Activity Relationship Studies for Enhanced Bioactivity

Initial studies have revealed that (5Z,9Z)-docosa-5,9-dienoic acid can completely inhibit topoisomerase I at a concentration of 1 μM. rsc.org This finding highlights the potential of this class of compounds. Structure-activity relationship (SAR) studies are crucial for optimizing the bioactivity of these molecules. By synthesizing and testing various analogues of this compound, researchers aim to identify the key structural features responsible for its biological effects. For instance, the precursor alcohol, (5Z,9Z)-5,9-eicosadien-1-ol, showed no inhibitory activity against topoisomerase I, indicating the importance of the carboxylic acid group for this specific activity. rsc.org Future SAR studies will likely focus on modifying the carbon chain length, the position and geometry of the double bonds, and the addition of other functional groups to enhance potency and selectivity. nih.gov

Exploration of Novel Biological Targets and Cellular Pathways

While the inhibition of topoisomerase I is a significant finding, it is probable that this compound and its relatives interact with other biological targets. rsc.org The broader class of 5Z,9Z-dienoic fatty acids has been reported to possess antimicrobial, antimalarial, and antiviral activities, suggesting a range of potential mechanisms of action. rsc.org Future research will likely employ techniques such as chemical proteomics and high-throughput screening to identify new protein binding partners and elucidate the cellular pathways modulated by this fatty acid. This exploration could uncover novel therapeutic applications for these compounds.

Development of Targeted Precursors for Biomedical Research

The development of efficient synthetic routes is critical for advancing the study of this compound and its analogues. rsc.orgmdpi.com The ability to synthesize these compounds in high yields and with high stereoselectivity allows for the creation of targeted precursors for biomedical research. rsc.org These precursors can be designed to include labels (e.g., fluorescent tags or radioactive isotopes) for tracking their distribution and metabolism within cells and organisms. Furthermore, synthetic precursors can be modified to create prodrugs or targeted delivery systems, enhancing their therapeutic potential.

Application of Advanced Lipidomics to Elucidate Roles in Complex Biological Systems

Lipidomics, the large-scale study of lipids in biological systems, is a powerful tool for understanding the roles of fatty acids like this compound. nih.gov By analyzing the lipid profiles of cells or tissues treated with this fatty acid, researchers can gain insights into its effects on lipid metabolism and signaling. nih.govresearchgate.net This approach can help to identify downstream metabolites and reveal how this compound influences the composition and function of cellular membranes and lipid-dependent signaling pathways. nih.gov Integrating lipidomics data with other 'omics' technologies, such as genomics and proteomics, will provide a comprehensive view of the biological functions of this unique fatty acid.

Q & A

Q. What are the primary natural sources of Docosa-5,9-dienoic acid, and how is it extracted for research purposes?

this compound is primarily isolated from marine organisms, including seagrasses (Thalassodendron ciliatum) and sponges (Chondrilla nucula). Extraction typically involves solvent-based methods (e.g., hexane or chloroform/methanol mixtures) followed by saponification to separate fatty acids from lipid matrices. Hydrodistillation and solid-phase microextraction (HS-SPME) are also employed for volatile organic compound (VOC) analysis in marine samples .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. GC-MS identifies fatty acid methyl esters based on retention indices and fragmentation patterns, while NMR confirms double-bond positions (e.g., Z-stereochemistry at C5 and C9) and chain length . Purity is assessed via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD).

Q. What known biological activities have been reported for this compound, and what models are used to assess these?

Preliminary studies suggest antibacterial and cytotoxic properties. Antibacterial activity is tested using in vitro bacterial growth inhibition assays (e.g., against Staphylococcus aureus), while cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Its role in cholesterol metabolism is studied using murine models .

Advanced Research Questions

Q. How do structural modifications, such as phenyl group incorporation, influence the bioactivity of this compound analogs?

Introducing aromatic groups (e.g., phenyl) enhances interactions with DNA via π–π stacking, increasing topoisomerase I/II inhibitory activity. For example, (5Z,9Z)-11-phenylundeca-5,9-dienoic acid shows stronger binding to adenine-rich regions compared to non-substituted analogs. Synthetic strategies include Wittig olefination or cross-coupling reactions to append functional groups .

Q. What methodological challenges arise in synthesizing this compound with high Z-selectivity, and how are they addressed?

Achieving Z-selectivity in double bonds requires stereocontrolled reactions. Key steps include:

  • Lindlar reduction : Selective hydrogenation of alkynes to Z-alkenes.
  • Corey–Fuchs alkynylation : Ensures correct positioning of unsaturated bonds.
  • Arndt–Eistert homologation : Extends carbon chains while preserving stereochemistry. Challenges like over-reduction or isomerization are mitigated using palladium or platinum catalysts under controlled conditions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell line specificity) or compound purity. To address this:

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and solvent systems (e.g., DMSO concentration ≤0.1%).
  • Validate purity : Employ orthogonal methods (HPLC, GC-MS) to confirm ≥95% purity.
  • Control structural analogs : Compare results with synthetic derivatives to isolate structure-activity relationships (SAR) .

Methodological Guidance for Experimental Design

  • Stereochemical Analysis : Use NOESY NMR to confirm Z-configuration of double bonds .
  • Bioactivity Validation : Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antibacterial assays) to benchmark activity .
  • Data Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry for detailed experimental reporting, including supplementary files for raw spectra and assay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.